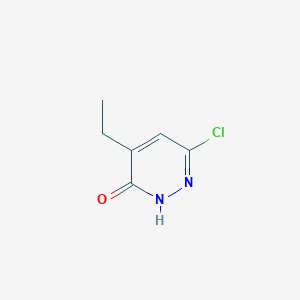

6-Chloro-4-ethylpyridazin-3(2H)-one

Overview

Description

6-Chloro-4-ethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family It is characterized by a chlorine atom at the 6th position and an ethyl group at the 4th position on the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one typically involves the chlorination of 4-ethylpyridazin-3(2H)-one. One common method includes the reaction of 4-ethylpyridazin-3(2H)-one with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of substituted pyridazinones.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dihydropyridazines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds, including 6-Chloro-4-ethylpyridazin-3(2H)-one, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study on related pyridazine derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyridazine derivatives. Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways, suggesting potential therapeutic uses in conditions like arthritis and other inflammatory diseases .

Organic Synthesis Applications

Intermediate in Synthesis

this compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, which can lead to the development of novel compounds with enhanced biological activities. For example, its derivatives have been utilized in the synthesis of various heterocyclic compounds through nucleophilic substitution reactions .

Reactivity in Coupling Reactions

The compound has been employed in palladium-catalyzed coupling reactions, such as the Sonogashira reaction, where it acts as a coupling partner to form carbon-carbon bonds. This application is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against multiple bacterial strains with MIC values below 50 µg/mL. |

| Study B | Anti-inflammatory | Showed a reduction in pro-inflammatory cytokines in vitro by 40% when treated with 10 µM concentration of the compound. |

| Study C | Organic Synthesis | Successfully synthesized a series of novel pyridazine derivatives with improved yields using this compound as an intermediate. |

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethylpyridazin-3(2H)-one largely depends on its interaction with biological targets. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chlorine and ethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

- 6-Chloro-4-methylpyridazin-3-amine

- 6-Chloro-N-ethylpyridazin-3-amine

- 6-Chloro-3-methyl-pyridazin-4-amine

Comparison: Compared to its analogs, 6-Chloro-4-ethylpyridazin-3(2H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

6-Chloro-4-ethylpyridazin-3(2H)-one is a heterocyclic compound that has recently garnered attention for its diverse biological activities. With the molecular formula C₆H₇ClN₂O, it features a pyridazine ring substituted with a chlorine atom and an ethyl group. This article delves into the compound's biological activities, synthesis methods, and potential applications, supported by relevant research findings and data.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways, although detailed mechanisms remain to be elucidated.

2. Antitumor Activity

Preliminary investigations suggest that this compound may exhibit antitumor activity. Similar compounds within the pyridazine class have demonstrated the ability to inhibit tumor growth in vitro and in vivo models, potentially through apoptosis induction or cell cycle arrest .

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer and inflammatory processes. This inhibition could disrupt signaling pathways critical for tumor progression and inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions.

- Substitution Reactions : Introducing the chloro and ethyl groups through nucleophilic substitution on pyridazine derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Chloro-4-methylpyridazin-3(2H)-one | Methyl group instead of ethyl | Potentially different biological activity |

| 6-Bromo-4-ethylpyridazin-3(2H)-one | Bromine substituent at position 6 | May exhibit different reactivity patterns |

| 5-Chloro-4-ethylpyridazin-3(2H)-one | Chlorine at position 5 instead of 6 | Altered electronic properties influencing activity |

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyridazine derivatives, including:

- Antimicrobial Study : A study demonstrated that derivatives of pyridazine showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for clinical applications in treating infections.

- Antitumor Activity : In vivo studies using murine models indicated that certain pyridazine derivatives could reduce tumor size significantly compared to controls, suggesting a promising avenue for cancer therapy .

- Enzyme Inhibition : Research on enzyme kinetics revealed that this compound effectively inhibited specific kinases involved in inflammatory pathways, highlighting its potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-ethylpyridazin-3(2H)-one, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves condensation of substituted pyridazine precursors with ethylating agents. For example, similar compounds (e.g., 6-(4-chlorophenyl)-4,5-dihydropyridazinones) are synthesized using ethanol as a solvent and sodium ethoxide as a base under controlled temperatures (25–50°C) . Key parameters include solvent polarity, reaction time (e.g., overnight stirring), and stoichiometric ratios of reagents. Purification via recrystallization (e.g., 90% ethanol) is recommended to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR resolve substituent positions (e.g., ethyl and chloro groups) on the pyridazinone ring.

- UV/Vis : Useful for analyzing electronic transitions, particularly if the compound exhibits chromophoric properties (e.g., λmax shifts due to substituents) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C7H9ClN2O, theoretical MW 172.05) and fragmentation patterns .

Q. How does the ethyl substituent influence the compound’s solubility and reactivity compared to methyl analogs?

- Methodology : Compare Hansen solubility parameters (HSPs) of ethyl vs. methyl derivatives in solvents like DMSO or ethanol. The ethyl group increases hydrophobicity, affecting solubility in aqueous media. Reactivity studies (e.g., nucleophilic substitution at the 6-chloro position) can be monitored via HPLC to track reaction kinetics .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate HOMO/LUMO energies, electrostatic potentials, and bond dissociation energies. This aids in predicting sites for electrophilic/nucleophilic attacks and redox behavior . Validate computational results with experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Methodology :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.

- LC-MS/MS : Detect and quantify byproducts (e.g., dechlorinated or dimerized species) formed under suboptimal conditions .

- Mechanistic Studies : Use isotopic labeling (e.g., C) to trace reaction pathways and identify intermediates .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology :

- Pharmacophore Modeling : Map essential functional groups (e.g., chloro, ethyl) using software like Schrödinger’s Phase.

- In Vitro Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and correlate substituent modifications (e.g., ethyl vs. propyl) with potency .

Q. What advanced analytical methods are suitable for impurity profiling in bulk synthesis?

- Methodology :

- HPLC-PDA/ELSD : Separate and identify impurities (e.g., 4-ethylpyridazin-3(2H)-one from incomplete chlorination).

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) .

- NMR Relaxometry : Quantify trace impurities in solid-state samples .

Q. How do steric and electronic effects of the ethyl group impact regioselectivity in cross-coupling reactions?

- Methodology :

Properties

IUPAC Name |

3-chloro-5-ethyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-4-3-5(7)8-9-6(4)10/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIASXYTWHFPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491712 | |

| Record name | 6-Chloro-4-ethylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61404-49-7 | |

| Record name | 6-Chloro-4-ethylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.